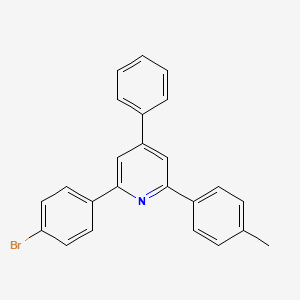

![molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9](/img/structure/B1620797.png)

N-[(Dibutylamino)thioxomethyl]-benzamide

Vue d'ensemble

Description

N-[(Dibutylamino)thioxomethyl]-benzamide (DBMTB) is a thiosemicarbazone derivative . It finds applications as a reactive component in various organic synthesis reactions. The molecular formula for DBMTB is C16H24N2OS , with a molecular weight of approximately 292.4 g/mol 1.

Synthesis Analysis

The synthesis of DBMTB involves the reaction of benzoyl chloride with dibutylamine to form the benzamide backbone. Subsequently, thiosemicarbazide is added to the benzamide, leading to the formation of the thiosemicarbazone derivative. The overall synthetic pathway may involve several steps, purification, and characterization1.

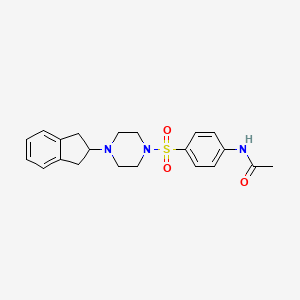

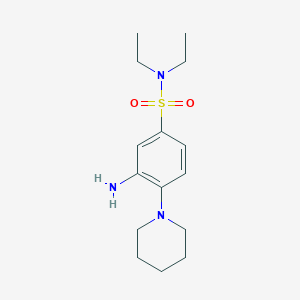

Molecular Structure Analysis

DBMTB’s molecular structure consists of a benzene ring (benzamide moiety) attached to a thioxomethyl group via a nitrogen atom. The dibutylamino group is also linked to the benzene ring. The thioxomethyl group imparts reactivity and contributes to its chemical properties1.

Chemical Reactions Analysis

DBMTB can participate in various chemical reactions, including:

- Condensation Reactions : DBMTB can undergo condensation reactions with aldehydes or ketones to form thiosemicarbazones.

- Metal Complex Formation : The thioxomethyl group can coordinate with metal ions, leading to the formation of metal complexes.

- Redox Reactions : DBMTB may participate in redox processes due to the presence of sulfur and nitrogen atoms in its structure.

Physical And Chemical Properties Analysis

- Appearance : DBMTB is typically a solid compound.

- Solubility : It is soluble in organic solvents like chloroform, methanol, and acetone.

- Melting Point : The melting point of DBMTB falls within a specific range.

- Stability : DBMTB is stable under certain conditions but may degrade upon exposure to light, heat, or moisture.

Safety And Hazards

- Toxicity : As with any chemical compound, DBMTB should be handled with care. It may exhibit toxicity, especially if ingested or inhaled.

- Safety Precautions : Proper lab safety protocols, including protective gear, ventilation, and containment, are essential when working with DBMTB.

Orientations Futures

Research on DBMTB could explore:

- Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

- Metal Complexes : Study its coordination chemistry with various metal ions.

- Drug Development : Assess its suitability as a lead compound for drug development.

Propriétés

IUPAC Name |

N-(dibutylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCQVXNPTXOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376208 | |

| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Dibutylamino)thioxomethyl]-benzamide | |

CAS RN |

68141-55-9 | |

| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)

![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)

![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)